molecular formula C5H7N3O2S B2595708 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid CAS No. 253779-17-8

2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid

Cat. No.: B2595708
CAS No.: 253779-17-8
M. Wt: 173.19
InChI Key: OWBRQFLNBAGCPU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid typically involves the reaction of 1H-1,2,4-triazole with a suitable propanoic acid derivative under controlled conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like 1-propanol. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,2,4-triazol-3-ylsulfanyl)propanoic acid
  • 2-(1H-1,2,4-triazol-4-ylsulfanyl)propanoic acid

Uniqueness

2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c1-3(4(9)10)11-5-6-2-7-8-5/h2-3H,1H3,(H,9,10)(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBRQFLNBAGCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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